molecular formula C15H22N2O5 B13158247 Methyl (2r,3s)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Methyl (2r,3s)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Cat. No.: B13158247
M. Wt: 310.35 g/mol
InChI Key: YJEFDPJDRLZFDZ-NEPJUHHUSA-N
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Description

Methyl (2R,3S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound that features a combination of functional groups, including an amino group, a hydroxyl group, and a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and tert-butyl carbamate.

    Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Protection: The amino group is then protected using tert-butyl carbamate to form a tert-butoxycarbonyl-protected amino group.

    Aldol Reaction: The protected amino compound undergoes an aldol reaction with a suitable aldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.

    Substitution: The amino group can undergo substitution reactions with various electrophiles to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄

    Reducing Agents: Hydrogen gas with palladium catalyst, NaBH₄

    Solvents: Methanol, dichloromethane

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amino compound

    Substitution: Formation of substituted derivatives

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Biochemical Research: Used in the study of enzyme interactions and protein modifications.

Medicine

    Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group that can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,3S)-3-(4-nitrophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
  • Methyl (2R,3S)-3-(4-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

Uniqueness

Methyl (2R,3S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is unique due to the presence of both an amino group and a tert-butoxycarbonyl-protected amino group, which allows for selective reactions and modifications.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl (2R,3S)-3-(4-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-5-7-10(16)8-6-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m1/s1

InChI Key

YJEFDPJDRLZFDZ-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=C(C=C1)N)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)N)O)C(=O)OC

Origin of Product

United States

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